4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde
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Overview
Description
4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C16H21NO5 and a molecular weight of 307.34 g/mol . This compound is characterized by the presence of a morpholine ring, a methoxy group, and an aldehyde functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde typically involves the reaction of 2,6-dimethylmorpholine with 4-hydroxy-3-methoxybenzaldehyde in the presence of an appropriate oxidizing agent . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzoic acid.
Reduction: 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for the development of new drugs.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The morpholine ring and aldehyde group are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-hydroxybenzaldehyde
- 4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde
Uniqueness
4-[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, in particular, differentiates it from other similar compounds and influences its solubility and interaction with biological targets .
Properties
IUPAC Name |
4-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-11-7-17(8-12(2)22-11)16(19)10-21-14-5-4-13(9-18)6-15(14)20-3/h4-6,9,11-12H,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWFKIVAGMGATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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